Methyl 3-bromo-5-iodothiophene-2-carboxylate
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Overview
Description
“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a heterocyclic compound . It has a molecular weight of 346.97 and its IUPAC name is methyl 3-bromo-5-iodothiophene-2-carboxylate . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-5-iodothiophene-2-carboxylate” is1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 346.97 .Scientific Research Applications
Photochemical Synthesis
Methyl 3-bromo-5-iodothiophene-2-carboxylate is used in photochemical synthesis. For example, its derivative, methyl 5-iodothiophene-2-carboxylate, has been utilized in the photochemical arylation process. This process involves irradiation in the presence of various aromatic substrates, leading to the formation of aryl and heteroaryl derivatives (D’Auria et al., 1989).
Synthesis of Heteroaromatic Compounds
It is also instrumental in the synthesis of heteroaromatic compounds. For example, derivatives like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used in palladium-catalyzed direct arylation of heteroaromatics, enabling the formation of biheteroaryls in high yields (Fu et al., 2012).
Polymer Synthesis
In the field of polymer chemistry, derivatives of methyl 3-bromo-5-iodothiophene-2-carboxylate are used for synthesizing polymers with controlled properties. For instance, the polymerization of 2-bromo-3-hexyl-5-iodothiophene has been explored for producing poly(3-hexylthiophene) with very low polydispersity (Miyakoshi et al., 2004).
Electrochemical Studies
This compound is also involved in electrochemical studies. For example, the electrochemical behavior of its derivatives has been investigated to understand reduction processes and the formation of various reaction products (Rejňák et al., 2004).
Synthesis of Diverse Heterocyclic Compounds
It plays a role in the synthesis of diverse heterocyclic compounds. For instance, the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to the formation of thienopyrimidoisoindolones, demonstrating its versatility in creating complex chemical structures (Kysil et al., 2008).
properties
IUPAC Name |
methyl 3-bromo-5-iodothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCJWEBFVJZNRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-iodothiophene-2-carboxylate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.